1-(4-Fluorobenzyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Fluorobenzyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a synthetic compound that has been the subject of scientific research due to its potential applications in various fields. This compound is a pyrrolidinone derivative that has been synthesized using specific methods.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antioxidant Activities
Compounds containing 1,2,4-oxadiazole and pyrrolidin-2-one moieties, similar to the one , have been synthesized and evaluated for their antimicrobial and antioxidant activities. For instance, benzimidazole derivatives incorporating triazole, thiadiazole, and oxadiazole rings have shown significant α-glucosidase inhibitory, antimicrobial, and antioxidant activities (Menteşe, Ülker, & Kahveci, 2015). These findings indicate the potential of such compounds in the development of new therapeutic agents targeting metabolic disorders and infectious diseases.
Anti-Alzheimer's Agents
A series of N-benzylated pyrrolidin-2-one and imidazolidin-2-one derivatives have been investigated for their potential as anti-Alzheimer's agents. The design of these analogs was inspired by the structure of donepezil, a leading drug for Alzheimer's disease management. Some of these compounds displayed excellent anti-Alzheimer's profiles, suggesting the therapeutic potential of benzylated pyrrolidin-2-one derivatives in treating cognitive disorders (Gupta et al., 2020).
Anticancer Activity
Fluorinated compounds, especially those incorporating benzyl and oxadiazole groups, have been explored for their anticancer properties. For example, novel fluoro-substituted benzo[b]pyran compounds have shown significant anti-lung cancer activity, highlighting the potential of fluorinated derivatives in cancer therapy (Hammam et al., 2005).
GABAA Receptor Modulation
Compounds related to the structure of interest have been synthesized and evaluated for their affinity towards the GABAA/benzodiazepine receptor, demonstrating a range of intrinsic efficacies. This suggests potential applications in neurological disorders and as sedative-hypnotic agents (Tenbrink et al., 1994).
Inhibition of Viral Proteases
Compounds with similar structural features have been studied for their potential to inhibit viral proteases, as demonstrated by the in vitro metabolism study of a peptidomimetic inhibitor targeting the rhinovirus 3C protease (Zhang et al., 2001). This indicates the potential application of such compounds in antiviral therapies.
Eigenschaften
IUPAC Name |
1-[(4-fluorophenyl)methyl]-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O2/c1-9-16-14(20-17-9)11-6-13(19)18(8-11)7-10-2-4-12(15)5-3-10/h2-5,11H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSGGCIVPHQCORE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CC(=O)N(C2)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorobenzyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.